N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a chlorophenyl group, and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Alkylation: The phthalimide intermediate is then alkylated using a suitable alkyl halide, such as 1-bromo-4-chlorobutane, to introduce the butyl chain.
Coupling with Thiophene-2-carboxylic Acid: The alkylated phthalimide is then coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Amidation: The final step involves the amidation reaction with 4-chloroaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological pathways and mechanisms.
Industry
Chemical Industry: Utilized in the production of specialty chemicals and advanced materials.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the chlorophenyl and phthalimide groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the thiophene ring and the phthalimide moiety in N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
Biological Activity
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H16ClN3O2, with a molecular weight of 401.845 g/mol. The structure features a thiophene ring, which is known to enhance biological activity through various interactions with biological macromolecules.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The chlorophenyl and phthalimide groups may facilitate interactions through hydrophobic pockets and hydrogen bonding sites within proteins, potentially modulating their activity.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have been shown to induce autophagy and cellular senescence in cancer cells, suggesting a potential role in cancer therapy.
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity. Compounds that target histamine receptors, particularly the H4 receptor involved in inflammatory processes, have been noted for their therapeutic potential against conditions like atopic dermatitis and ulcerative colitis .
Case Studies
- Antitumor Efficacy : A study on structurally similar compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism involved the induction of apoptosis and modulation of cell cycle progression.
- Histamine Receptor Modulation : Another investigation focused on the interaction of similar compounds with G protein-coupled receptors (GPCRs), revealing their potential to alleviate inflammation by blocking H4 receptor signaling pathways .
Data Table: Comparison of Biological Activities
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antitumor, Anti-inflammatory | Modulates enzyme/receptor activity |
JNJ-7777120 (H4R antagonist) | Anti-inflammatory | Inhibits H4 receptor signaling |
Amonafide | Antitumor | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-16-9-11-17(12-10-16)25(23(29)20-8-5-15-30-20)13-3-4-14-26-21(27)18-6-1-2-7-19(18)22(26)28/h1-2,5-12,15H,3-4,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTWQAKIKUJUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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